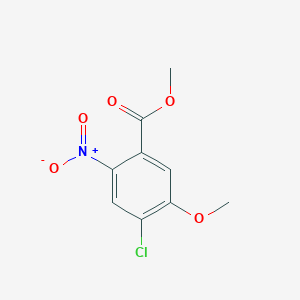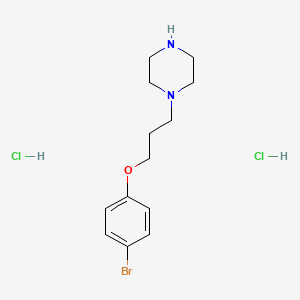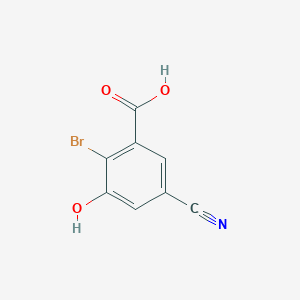
4-Cloro-5-metoxi-2-nitrobenzoato de metilo
Descripción general
Descripción
“Methyl 4-chloro-5-methoxy-2-nitrobenzoate” is a chemical compound with the molecular formula C9H8ClNO5 . It is a solid substance and has a molecular weight of 245.62 .
Molecular Structure Analysis
The InChI code for “Methyl 4-chloro-5-methoxy-2-nitrobenzoate” is 1S/C9H8ClNO5/c1-15-8-3-5 (9 (12)16-2)7 (11 (13)14)4-6 (8)10/h3-4H,1-2H3 . The ChemSpider ID for this compound is 25077056 .Physical And Chemical Properties Analysis
“Methyl 4-chloro-5-methoxy-2-nitrobenzoate” is a solid substance . It has a molecular weight of 245.62 .Aplicaciones Científicas De Investigación
Síntesis de otros compuestos químicos
El 4-cloro-2-nitrobenzoato de metilo se puede utilizar como materia prima en la síntesis de otros compuestos químicos. Por ejemplo, se somete a fluorodenitración en presencia de fluoruro de tetrametilamonio para producir 4-cloro-2-fluorobenzoato de metilo .
Producción de ésteres de 3-hidroxibenzo[b]tiofeno-2-carboxilato de metilo
Este compuesto se ha utilizado en la síntesis de ésteres de 3-hidroxibenzo[b]tiofeno-2-carboxilato de metilo .
Materiales ópticos no lineales (NLO) orgánicos
Los cristales únicos de 4-metoxi-2-nitroanilina aromática orgánica, que se pueden cultivar a partir de 4-cloro-2-nitrobenzoato de metilo, tienen aplicaciones potenciales en imágenes holográficas, óptica integrada, conversión de frecuencia, mezcla de frecuencia, almacenamiento de datos ópticos, comunicación óptica y circuitos fotónicos integrados .
Estabilidad térmica y resistencia al fuego
Los compuestos similares al 4-cloro-2-nitrobenzoato de metilo, como las m-ariloxi fenoles, se utilizan comúnmente en la producción de plásticos, adhesivos y revestimientos debido a su capacidad para mejorar la estabilidad térmica y la resistencia al fuego de estos materiales .
Antioxidantes y absorbentes ultravioleta
Las m-ariloxi fenoles, que potencialmente se pueden sintetizar a partir de 4-cloro-2-nitrobenzoato de metilo, tienen aplicaciones como antioxidantes y absorbentes ultravioleta .
Potenciales actividades biológicas
Se ha encontrado que las m-ariloxi fenoles tienen potenciales actividades biológicas, incluidos los efectos antitumorales y antiinflamatorios .
Safety and Hazards
The safety information for “Methyl 4-chloro-5-methoxy-2-nitrobenzoate” indicates that it should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes. The formation of dust and aerosols should be avoided. Non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .
Mecanismo De Acción
Target of Action
Nitro compounds, such as “Methyl 4-chloro-5-methoxy-2-nitrobenzoate”, are a significant class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure might interact with various biological targets, but without specific studies on this compound, it’s challenging to identify its primary targets.
Mode of Action
Nitro compounds can undergo various chemical reactions, including reduction and nucleophilic substitution . These reactions could potentially modify the targets they interact with, leading to changes in their function.
Pharmacokinetics
Nitro compounds, in general, have lower volatility than ketones of about the same molecular weight . This could potentially affect the compound’s bioavailability.
Análisis Bioquímico
Biochemical Properties
Methyl 4-chloro-5-methoxy-2-nitrobenzoate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with enzymes involved in the metabolism of aromatic compounds. For example, it can be metabolized by enzymes such as cytochrome P450, which catalyzes the oxidation of organic substances. The nitro group in Methyl 4-chloro-5-methoxy-2-nitrobenzoate can undergo reduction reactions, leading to the formation of reactive intermediates that can interact with cellular proteins and DNA .
Cellular Effects
Methyl 4-chloro-5-methoxy-2-nitrobenzoate has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and apoptosis. Additionally, Methyl 4-chloro-5-methoxy-2-nitrobenzoate can affect mitochondrial function, leading to alterations in cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of action of Methyl 4-chloro-5-methoxy-2-nitrobenzoate involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the specific enzyme and the context of the reaction. For example, it can inhibit the activity of certain oxidoreductases by binding to their active sites. This inhibition can lead to a decrease in the production of reactive oxygen species and a reduction in oxidative stress. Additionally, Methyl 4-chloro-5-methoxy-2-nitrobenzoate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-chloro-5-methoxy-2-nitrobenzoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl 4-chloro-5-methoxy-2-nitrobenzoate is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of Methyl 4-chloro-5-methoxy-2-nitrobenzoate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, Methyl 4-chloro-5-methoxy-2-nitrobenzoate can exhibit toxic or adverse effects, including oxidative stress and cellular damage .
Metabolic Pathways
Methyl 4-chloro-5-methoxy-2-nitrobenzoate is involved in several metabolic pathways, including those related to the metabolism of aromatic compounds. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The nitro group in Methyl 4-chloro-5-methoxy-2-nitrobenzoate can undergo reduction reactions, resulting in the formation of reactive intermediates that can participate in additional metabolic pathways .
Transport and Distribution
The transport and distribution of Methyl 4-chloro-5-methoxy-2-nitrobenzoate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, Methyl 4-chloro-5-methoxy-2-nitrobenzoate can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as tissue type and blood flow .
Subcellular Localization
Methyl 4-chloro-5-methoxy-2-nitrobenzoate exhibits specific subcellular localization patterns that can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, Methyl 4-chloro-5-methoxy-2-nitrobenzoate can localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Additionally, the compound can be found in the nucleus, where it can interact with transcription factors and other regulatory proteins .
Propiedades
IUPAC Name |
methyl 4-chloro-5-methoxy-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO5/c1-15-8-3-5(9(12)16-2)7(11(13)14)4-6(8)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSRHFQGTJBYBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B1410578.png)
![1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone](/img/structure/B1410579.png)




![[2-(1-Isobutyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1410585.png)






